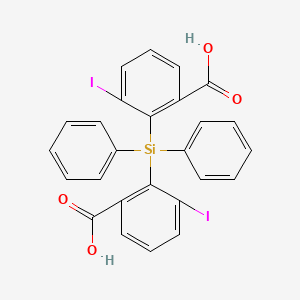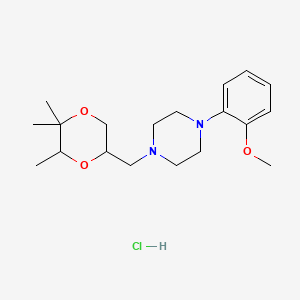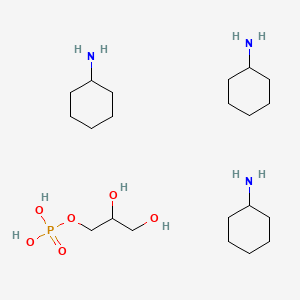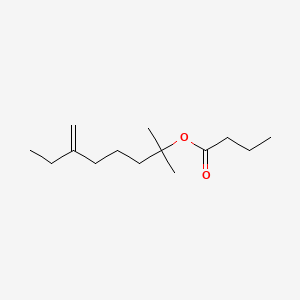
1,1-Dimethyl-5-methyleneheptyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-5-methyleneheptyl butyrate is an organic compound with the molecular formula C14H26O2 It is a butyrate ester, characterized by the presence of a butanoic acid moiety esterified with a 1,1-dimethyl-5-methyleneheptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-methyleneheptyl butyrate typically involves the esterification of butanoic acid with 1,1-dimethyl-5-methyleneheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high conversion rates and selectivity. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-5-methyleneheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, but can include a wide range of functionalized organic compounds.
Applications De Recherche Scientifique
1,1-Dimethyl-5-methyleneheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies related to ester metabolism and enzymatic hydrolysis.
Medicine: Research into its potential pharmacological properties, including its effects on metabolic pathways, is ongoing.
Industry: It is used in the formulation of fragrances and flavorings due to its ester functionality.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-5-methyleneheptyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, esters like this compound are often hydrolyzed by esterases to produce the corresponding alcohol and acid. These metabolites can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl propionate
- 1,1-Dimethyl-5-methyleneheptyl valerate
Uniqueness
1,1-Dimethyl-5-methyleneheptyl butyrate is unique due to its specific ester group and the presence of a methylene group at the 5-position of the heptyl chain. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar esters.
Propriétés
Numéro CAS |
96846-67-2 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
(2-methyl-6-methylideneoctan-2-yl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h3,6-11H2,1-2,4-5H3 |
Clé InChI |
PGZPJUINMYJERW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)(C)CCCC(=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



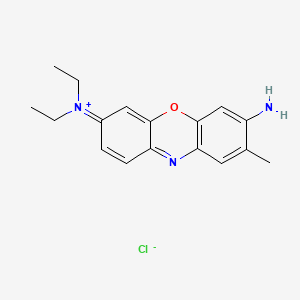

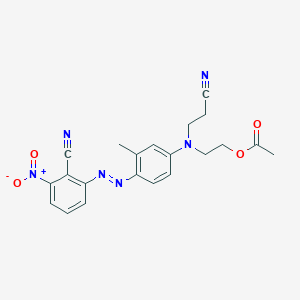
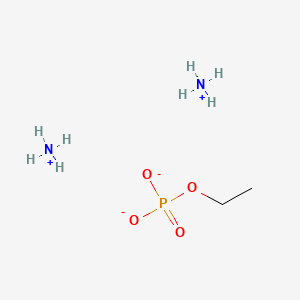

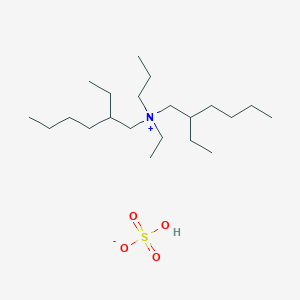
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

